
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, also known as BPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTA is a member of the acrylamide family of compounds, which are known for their diverse biological and chemical properties.
科学研究应用
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for protein labeling and imaging. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to selectively bind to cysteine residues in proteins, allowing for the specific labeling and visualization of these proteins in living cells.
In addition to its use as a fluorescent probe, 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has also been studied for its potential as a drug candidate. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.
作用机制
The mechanism of action of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, but it is believed to involve the covalent modification of cysteine residues in proteins. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide contains a Michael acceptor group that reacts with the thiol group of cysteine, forming a covalent bond. This modification can lead to changes in protein function and structure, which may contribute to the observed biological effects of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide can inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is its selectivity for cysteine residues in proteins. This allows for the specific labeling and visualization of these proteins in living cells. Another advantage is its potential as a drug candidate, with anti-inflammatory and anti-cancer properties.
However, there are also limitations to the use of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide in lab experiments. One limitation is its potential toxicity, as the covalent modification of cysteine residues can lead to changes in protein function and structure. Another limitation is the potential for non-specific labeling of proteins, as other amino acids such as methionine and histidine can also react with 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide.
未来方向
There are several future directions for research on 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is the development of new fluorescent probes based on 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, with increased selectivity and sensitivity for cysteine residues in proteins. Another area of interest is the optimization of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide as a drug candidate, with increased potency and reduced toxicity.
In addition, further studies are needed to fully understand the mechanism of action of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, and its potential applications in other areas of scientific research. Overall, 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is a promising compound with diverse biological and chemical properties, and its continued study is likely to yield new insights and applications in the future.
合成方法
The synthesis of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 2-thienylmethylamine with 3-(4-bromophenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide. This method has been optimized to produce high yields and purity of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide for use in scientific research.
属性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYQVBSSUGXQQW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
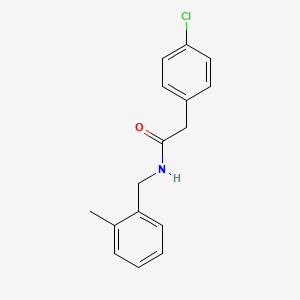
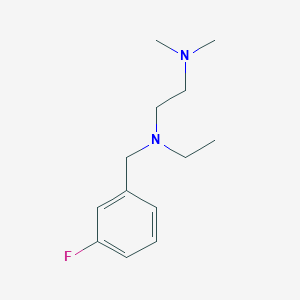
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
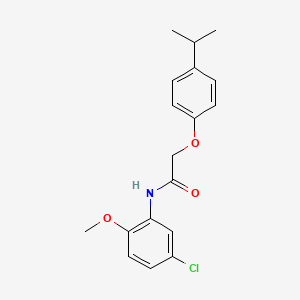
![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)
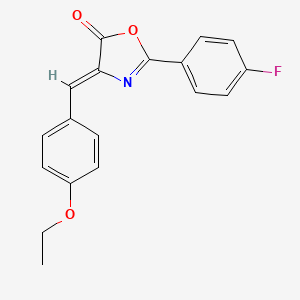
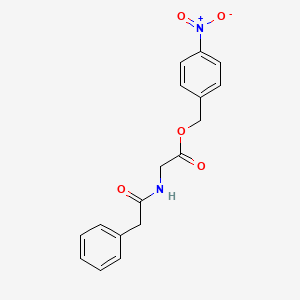
![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)

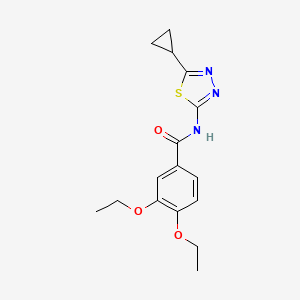
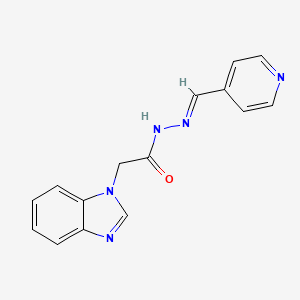
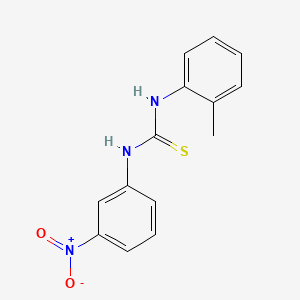
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)